3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid
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Description
The compound "3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid" is a derivative of the 1H-pyrazole-5-carboxylic acid family, which is known for its diverse biological activities and potential use in medicinal chemistry. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can be functionalized to create a variety of compounds with different properties and activities .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through reactions such as cyclization. For example, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis starting from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Although these methods do not directly describe the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid, they provide insight into the general strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group and specific cell dimensions . These techniques are essential for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, including cyclocondensation, functionalization, and selective synthesis. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to produce partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . Additionally, 1H-pyrazole-3-carboxylic acid derivatives can be converted into esters, amides, and other functionalized products through reactions with alcohols or N-nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrazole ring. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals. For example, the introduction of an ethyl group at the 1-position and a cyclopropyl group at the 3-position of the pyrazole ring could affect the compound's lipophilicity and, consequently, its biological activity .
Scientific Research Applications
“3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1170123-76-8 and a molecular weight of 180.21 .
Pyrazole and its derivatives, including “3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid”, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are present in pharmacological agents of diverse therapeutic categories such as celecoxib (a potent anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist), and the antidepressant agent fezolamide .
Due to their diverse biological activities, pyrazole derivatives have attracted the attention of many researchers to study their chemical and biological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature .
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Insecticidal Activities
- Pyrazole derivatives have been synthesized and tested for their insecticidal activities . In one study, 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and their insecticidal activities against Aphis fabae were evaluated . The results indicated that some of these compounds showed promising insecticidal activities .
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Synthesis of N-Heterocycles
- Pyrazole derivatives are used in the synthesis of N-heterocycles . There are several methods for synthesizing pyrazoles, including the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Other methods involve the reaction of dialkyl azodicarboxylates with substituted propargylamines , or the reaction of β,γ-unsaturated hydrazones with nitroolefins mediated with strong bases .
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Pharmaceutical Applications
- Pyrazole derivatives are present in pharmacological agents of diverse therapeutic categories such as celecoxib (a potent anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist), and the antidepressant agent fezolamide .
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Antibacterial and Antifungal Activities
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Anticancer Activities
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Antioxidant Activities
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Insecticidal Activities
- Pyrazole derivatives have been synthesized and tested for their insecticidal activities . In one study, 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and their insecticidal activities against Aphis fabae were evaluated . The results indicated that some of these compounds showed promising insecticidal activities .
-
Synthesis of N-Heterocycles
- Pyrazole derivatives are used in the synthesis of N-heterocycles . There are several methods for synthesizing pyrazoles, including the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Other methods involve the reaction of dialkyl azodicarboxylates with substituted propargylamines , or the reaction of β,γ-unsaturated hydrazones with nitroolefins mediated with strong bases .
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Pharmaceutical Applications
- Pyrazole derivatives are present in pharmacological agents of diverse therapeutic categories such as celecoxib (a potent anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist), and the antidepressant agent fezolamide .
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Antibacterial and Antifungal Activities
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Anticancer Activities
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Antioxidant Activities
properties
IUPAC Name |
5-cyclopropyl-2-ethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8(9(12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNYNHBRKZQZHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649329 |
Source
|
Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1170123-76-8 |
Source
|
Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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